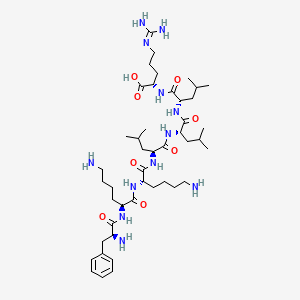
L-Phenylalanyl-L-lysyl-L-lysyl-L-leucyl-L-leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
L-Phenylalanyl-L-lysyl-L-lysyl-L-leucyl-L-leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine is a useful research compound. Its molecular formula is C45H80N12O8 and its molecular weight is 917.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
L-Phenylalanyl-L-lysyl-L-lysyl-L-leucyl-L-leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine is a complex hexapeptide with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is a derivative of ornithine, featuring multiple lysine and leucine residues, which contribute to its structural complexity and biological function. The molecular formula is C35H53N7O5 with a molecular weight of approximately 651.85 g/mol . The presence of the diaminomethylidene group enhances its interaction with biological targets.
-
Inhibition of Ornithine Decarboxylase (ODC) :
- The compound acts as an inhibitor of ODC, a key enzyme in polyamine biosynthesis. By inhibiting this enzyme, it disrupts the production of polyamines, which are crucial for cell growth and proliferation . This mechanism is particularly relevant in cancer treatment, where polyamine levels are often dysregulated.
- Regulation of Polyamine Levels :
- Cellular Effects :
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Efficacy :
- Synergistic Effects :
- Pharmacokinetics :
Properties
CAS No. |
650610-33-6 |
|---|---|
Molecular Formula |
C45H80N12O8 |
Molecular Weight |
917.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C45H80N12O8/c1-27(2)23-35(41(61)54-34(44(64)65)19-14-22-51-45(49)50)56-43(63)37(25-29(5)6)57-42(62)36(24-28(3)4)55-40(60)33(18-11-13-21-47)53-39(59)32(17-10-12-20-46)52-38(58)31(48)26-30-15-8-7-9-16-30/h7-9,15-16,27-29,31-37H,10-14,17-26,46-48H2,1-6H3,(H,52,58)(H,53,59)(H,54,61)(H,55,60)(H,56,63)(H,57,62)(H,64,65)(H4,49,50,51)/t31-,32-,33-,34-,35-,36-,37-/m0/s1 |
InChI Key |
PRHFKTMGMWQRGN-PEAOEFARSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















